molecular formula C15H20N2OS2 B2646802 3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 728941-35-3

3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2646802
CAS No.: 728941-35-3
M. Wt: 308.46
InChI Key: KOBVSEIZNRYRFN-UHFFFAOYSA-N
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Description

3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a fascinating organic compound that has garnered attention in scientific circles due to its unique structure and potential applications. As a derivative of tetrahydrobenzothieno pyrimidine, this compound features a complex arrangement of functional groups that contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions, starting from readily available precursors. The process may include:

  • Cyclization: : The initial step often involves the cyclization of a thieno-pyrimidine core using a suitable catalyst under controlled temperature and pressure conditions.

  • Functional Group Addition:

  • Final Assembly: : The final step typically involves methylation and further functionalization to achieve the desired compound.

Industrial Production Methods

Industrial production methods may include continuous flow processes and high-throughput techniques to ensure scalability and efficiency. Optimization of reaction conditions and the use of robust catalysts are crucial for maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, such as:

  • Oxidation: : Can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can lead to the formation of thiols.

  • Substitution: : Capable of undergoing nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

  • Solvents: : Common solvents include dichloromethane, tetrahydrofuran, and ethanol.

Major Products

Scientific Research Applications

3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been investigated for its applications in:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Potential use as a probe to study biochemical pathways.

  • Medicine: : Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

  • Industry: : Utilization in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action for 3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves interaction with specific molecular targets, such as:

  • Enzymes: : Inhibiting or modulating enzyme activity through binding to active sites.

  • Receptors: : Acting as an agonist or antagonist to receptor proteins, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Unique Features

This compound stands out due to its distinct combination of functional groups and the resulting chemical properties. Its versatility in undergoing various reactions makes it a valuable entity in synthetic chemistry.

Similar Compounds

  • 2-mercapto-4(3H)-quinazolinone: : Another sulfur-containing heterocycle with comparable reactivity.

  • 3-isobutyl-2-mercapto-4(3H)-quinazolinone: : A structural analog with similar pharmacological potential.

That’s the scoop on 3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. Fascinating stuff, right?

Properties

IUPAC Name

7-methyl-3-(2-methylpropyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS2/c1-8(2)7-17-14(18)12-10-5-4-9(3)6-11(10)20-13(12)16-15(17)19/h8-9H,4-7H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBVSEIZNRYRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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